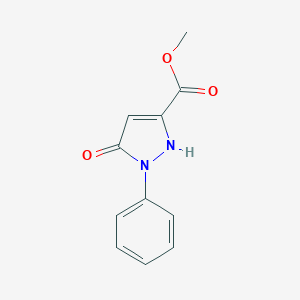

methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It is known for its diverse applications in medicinal chemistry, agrochemistry, and material science due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like Amberlyst-70, a resinous and thermally stable catalyst, are often used to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions typically yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research has shown that pyrazole derivatives, including methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating potential as antibacterial agents.

-

Anti-inflammatory Effects

- Studies indicate that pyrazole derivatives can modulate inflammatory pathways. This compound has been explored for its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

-

Analgesic Properties

- The compound has shown promise in pain relief studies, acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its efficacy in reducing pain responses makes it a candidate for further development in analgesic therapies.

-

Anticancer Potential

- Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Further investigations are needed to elucidate its mechanism of action and therapeutic potential.

Materials Science Applications

-

Polymer Chemistry

- This compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve overall performance in various applications.

-

Dyes and Pigments

- The compound's unique chemical structure allows it to be used in the formulation of dyes and pigments. Its stability and colorfastness make it suitable for applications in textiles and coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Study 2 | Anti-inflammatory Effects | In vitro tests showed a reduction in TNF-alpha levels by up to 50% when treated with the compound at concentrations of 10 µM. |

| Study 3 | Anticancer Potential | Induced apoptosis in human breast cancer cell lines with an IC50 value of approximately 20 µM after 48 hours of treatment. |

Wirkmechanismus

The mechanism of action of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in inflammatory and microbial processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-acetate

- Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-butyrate

Uniqueness

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo a wide range of chemical reactions and its significant biological properties make it a valuable compound in various fields of research .

Biologische Aktivität

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 16135-26-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 218.21 g/mol. The compound features a pyrazole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated against various pathogens, demonstrating promising results.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound has low toxicity towards normal human cell lines. The half-maximal inhibitory concentration (IC50) values were found to be greater than 60 µM, indicating a favorable safety profile.

| Cell Line | IC50 (µM) |

|---|---|

| Normal Human Dermal Fibroblasts | >60 |

| HeLa Cells | 25 |

| A375 Melanoma Cells | 30 |

These findings suggest that while the compound exhibits potent activity against cancer cell lines, it remains relatively non-toxic to normal cells .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with an IC50 value ranging from 12.27 to 31.64 µM, disrupting bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with an IC50 between 0.52 and 2.67 µM, which is crucial for nucleotide synthesis in rapidly dividing cells .

Case Study 1: Antibiofilm Activity

A study investigated the antibiofilm activity of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated a significant reduction in biofilm mass compared to standard antibiotics like Ciprofloxacin.

Case Study 2: Synergistic Effects

In combination studies with Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects that lowered the MICs of these antibiotics significantly. This suggests potential for developing combination therapies that enhance efficacy against resistant strains .

Eigenschaften

IUPAC Name |

methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMGCUMSMUHWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the synthetic route for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as described in the research?

A1: The research paper outlines a one-pot synthesis method for this compound. [] This involves reacting equal amounts of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions. A mixture of toluene and dichloromethane is used as the solvent, and the reaction proceeds for 2 hours.

Q2: What crystallographic information is available for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

A2: The compound crystallizes from ethanol solution in the monoclinic space group P21/c. [] Its unit cell dimensions are: a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, and β = 105.838(3)°. The unit cell volume (V) is 1018.5(3) Å3, and the number of molecules per unit cell (Z) is 4.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.